molecular formula C16H17N5O2 B279655 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(methoxymethyl)-1H-pyrimidin-4-one

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(methoxymethyl)-1H-pyrimidin-4-one

Cat. No.: B279655
M. Wt: 311.34 g/mol
InChI Key: JXCCZEPRYGNWMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(methoxymethyl)-1H-pyrimidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of quinazoline-based inhibitors, which have been extensively studied for their therapeutic properties.

Mechanism of Action

The mechanism of action of 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(methoxymethyl)-1H-pyrimidin-4-one involves the inhibition of tyrosine kinases, which are involved in the regulation of various cellular processes such as cell growth, differentiation, and survival. This compound binds to the ATP-binding site of the kinase domain and prevents the phosphorylation of downstream signaling molecules, thereby inhibiting cell proliferation and inducing apoptosis.
Biochemical and Physiological Effects:
This compound has shown significant biochemical and physiological effects in various preclinical studies. This compound has exhibited potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and leukemia. Additionally, this compound has shown anti-inflammatory properties and has been investigated for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(methoxymethyl)-1H-pyrimidin-4-one in lab experiments include its potent inhibitory activity against tyrosine kinases, its broad-spectrum anticancer activity, and its anti-inflammatory properties. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research on 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(methoxymethyl)-1H-pyrimidin-4-one. These include:
1. Investigation of the structure-activity relationship of this compound to optimize its therapeutic properties.
2. Development of novel delivery systems to improve the solubility and bioavailability of this compound.
3. Investigation of the potential applications of this compound in the treatment of other diseases such as diabetes and neurodegenerative disorders.
4. Investigation of the potential synergistic effects of this compound in combination with other anticancer agents.
5. Investigation of the potential use of this compound as a diagnostic tool for the detection of tyrosine kinase activity in cancer cells.
In conclusion, this compound is a promising compound that has shown potent anticancer and anti-inflammatory properties in preclinical studies. Further research is needed to optimize its therapeutic properties and develop novel delivery systems for its clinical applications.

Synthesis Methods

The synthesis of 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(methoxymethyl)-1H-pyrimidin-4-one involves the reaction of 4,7-dimethyl-2-aminopyrimidine with 2-chloro-N-(methoxymethyl)quinazolin-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent such as dimethylformamide or dimethyl sulfoxide at a suitable temperature and for a specific duration. The resulting product is then purified by column chromatography or recrystallization to obtain the desired compound in high yield and purity.

Scientific Research Applications

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(methoxymethyl)-1H-pyrimidin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. This compound exhibits potent inhibitory activity against various enzymes such as tyrosine kinases, which are involved in the regulation of cell growth and differentiation. Therefore, this compound has been investigated for its anticancer properties and has shown promising results in preclinical studies.

Properties

Molecular Formula

C16H17N5O2

Molecular Weight

311.34 g/mol

IUPAC Name

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(methoxymethyl)-1H-pyrimidin-4-one

InChI

InChI=1S/C16H17N5O2/c1-9-4-5-12-10(2)17-15(19-13(12)6-9)21-16-18-11(8-23-3)7-14(22)20-16/h4-7H,8H2,1-3H3,(H2,17,18,19,20,21,22)

InChI Key

JXCCZEPRYGNWMX-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=O)C=C(N3)COC

SMILES

CC1=CC2=C(C=C1)C(=NC(=N2)NC3=NC(=O)C=C(N3)COC)C

Canonical SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=O)C=C(N3)COC

Origin of Product

United States

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